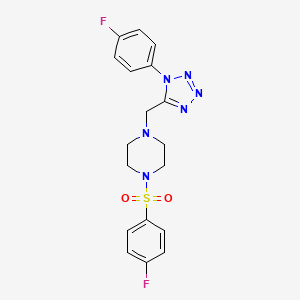

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic organic compound containing tetrazole and piperazine functional groups. It is notable for its dual incorporation of fluorophenyl groups. Compounds like this one often demonstrate interesting pharmacological properties due to the combination of these functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be achieved via multi-step synthetic procedures:

Tetrazole Formation: : The initial step involves synthesizing the tetrazole ring, which can be done through cyclization reactions involving azide and nitrile.

Formation of Piperazine Derivative: : The second step involves the sulfonylation of piperazine, often through a reaction with sulfonyl chloride in the presence of a base.

Industrial Production Methods

Scaling up these methods for industrial production requires optimizations to improve yield and reduce costs:

Continuous Flow Chemistry: : For large-scale synthesis, continuous flow reactors can enhance the reaction's efficiency and safety.

Green Chemistry Approaches: : Utilizing less toxic solvents and recyclable catalysts can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

This compound can undergo several types of reactions including:

Substitution: : The fluorine atoms in the phenyl groups can participate in nucleophilic aromatic substitution.

Redox Reactions: : Reduction of the tetrazole ring can lead to the formation of a variety of ring-opened products.

Hydrolysis: : The sulfonyl group is susceptible to hydrolysis under basic conditions, leading to desulfonylated derivatives.

Common Reagents and Conditions Used

Nucleophilic Agents: : Such as hydrazine for substitution reactions.

Reductants: : Like sodium borohydride for reduction reactions.

Basic Conditions: : Sodium hydroxide for hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

This compound's unique structure makes it valuable in various scientific research areas:

Chemistry: : As a precursor for synthesizing more complex organic molecules.

Biology: : Used in studying enzyme inhibitors, given the tetrazole moiety's known interactions with biological systems.

Industry: : Utilized in material science for creating novel polymers and materials due to its multifunctional group chemistry.

Wirkmechanismus

The exact mechanism of action can vary based on its application:

Pharmacology: : It may act as an enzyme inhibitor by binding to active sites or allosteric sites, affecting biochemical pathways.

Molecular Targets and Pathways: : Targets specific proteins and enzymes, disrupting their normal functions which can lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Fluorophenyl)-1H-tetrazole: : Shares the tetrazole ring but lacks the piperazine structure.

4-(4-Fluorophenyl)sulfonylmorpholine: : Contains the sulfonyl group and a similar ring system but morpholine instead of piperazine.

Uniqueness

Dual Functional Groups: : The presence of both tetrazole and sulfonyl piperazine moieties offers a unique combination of chemical reactivity and biological activity, setting it apart from simpler analogs.

There you go, a detailed dive into the world of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Any specific part you'd like to explore further?

Biologische Aktivität

The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on current research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring , a fluorophenyl group , and a piperazine sulfonamide moiety , which contribute to its biological activity. The synthesis typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form the tetrazole ring, followed by cyclization and subsequent reactions with piperazine derivatives under specific conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The tetrazole ring and fluorophenyl group can modulate enzyme activity or receptor binding, potentially influencing pathways involved in disease processes. The sulfonamide moiety may enhance binding affinity to target proteins, further contributing to its pharmacological effects .

Pharmacological Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains, indicating potential for development as antibiotics .

- Antitumor Properties : Research has indicated that related piperazine compounds possess cytotoxic effects against cancer cell lines. The presence of specific functional groups, such as the sulfonamide and tetrazole rings, is crucial for their antitumor activity .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study examining the cytotoxic effects of structurally similar piperazine compounds on various cancer cell lines, it was found that compounds with a fluorophenyl group exhibited IC50 values significantly lower than standard chemotherapy drugs like doxorubicin. This suggests that the compound could be a candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRDECPEYIUQBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.